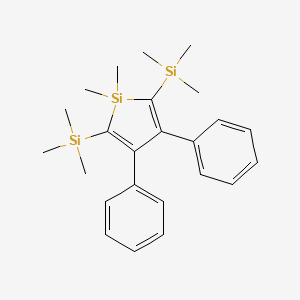
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole is a compound belonging to the class of siloles, which are silicon-containing heterocycles. Siloles are known for their unique electronic properties, making them valuable in various applications, particularly in organic electronics and photonics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole typically involves the use of palladium(0)-catalyzed Suzuki coupling reactions. For instance, a series of soluble conjugated random and alternating copolymers derived from 9,9-dioctylfluorene and 1,1-dimethyl-3,4-diphenyl-2,5-bis(2′-thienyl)silole were synthesized using this method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: This reaction can be used to modify the compound’s structure.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups into the silole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution can introduce new functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole has several scientific research applications:
Organic Electronics: Used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs) due to its luminescent and semiconducting properties.
Photonic Devices: Employed in devices that require efficient light emission and energy transfer.
Biosensing: Utilized in electrochemiluminescent (ECL) biosensing systems for its high sensitivity and controllability.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole involves its unique electronic structure. The silicon atom in the silole ring influences the compound’s electronic properties, enhancing its ability to conduct electricity and emit light. This makes it an effective material for use in electronic and photonic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Disubstituted 2,3,4,5-Tetraphenylsiloles: These compounds share a similar silole core but differ in their substituents.
Silafluorenes: Another class of silicon-containing heterocycles with distinct electronic properties.
Uniqueness
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole stands out due to its specific substituents, which enhance its luminescent and semiconducting properties. This makes it particularly valuable in applications requiring high efficiency and performance.
Propriétés
Numéro CAS |
79628-06-1 |
|---|---|
Formule moléculaire |
C24H34Si3 |
Poids moléculaire |
406.8 g/mol |
Nom IUPAC |
(1,1-dimethyl-3,4-diphenyl-5-trimethylsilylsilol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C24H34Si3/c1-25(2,3)23-21(19-15-11-9-12-16-19)22(20-17-13-10-14-18-20)24(26(4,5)6)27(23,7)8/h9-18H,1-8H3 |
Clé InChI |
MYCAFBCCPSNOMH-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(=C(C(=C1[Si](C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


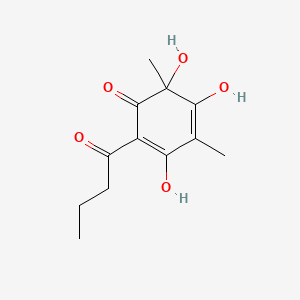
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
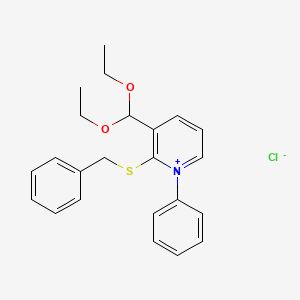


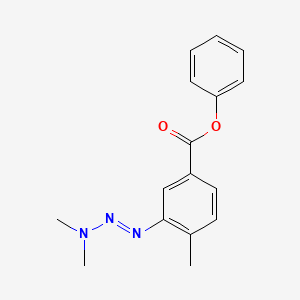
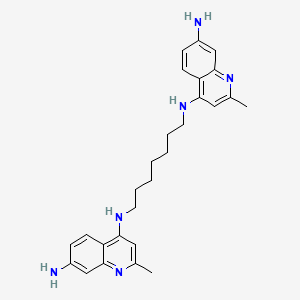
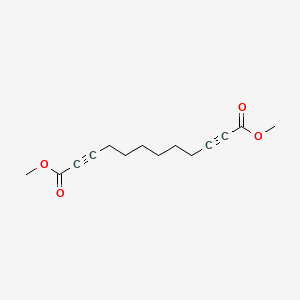
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
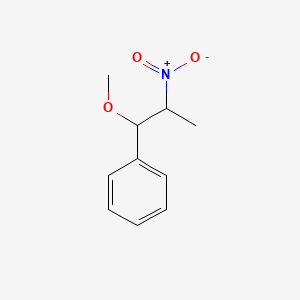

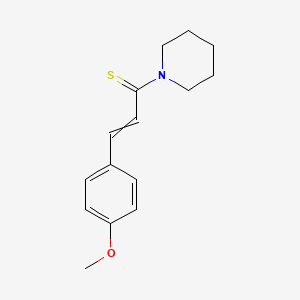
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)
